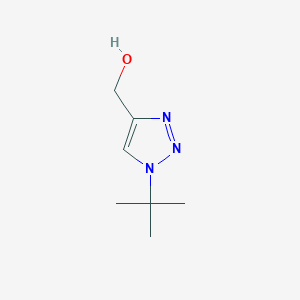

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is particularly noted for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

Chemistry: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is widely used as a building block in organic synthesis . Its stability and reactivity make it an ideal intermediate for the synthesis of more complex molecules .

Biology: In biological research, this compound is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems without interfering with their natural functions .

Medicine: The triazole moiety is a common feature in many pharmaceutical compounds due to its ability to interact with biological targets . This compound is used in the synthesis of potential drug candidates for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it valuable in the development of new materials with specific functionalities .

Mecanismo De Acción

Target of Action

Similar compounds, such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine , are known to interact with copper (I) ions

Mode of Action

It’s known that similar compounds can stabilize copper (i) ions, preventing their disproportionation and oxidation . This enhances the catalytic effect in the azide-acetylene cycloaddition , a key reaction in click chemistry.

Biochemical Pathways

It’s known that similar compounds play a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a fundamental reaction in click chemistry .

Result of Action

Similar compounds are known to accelerate reaction rates and suppress cell cytotoxicity in the context of click chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol. For instance, the self-assembly behavior of similar compounds is significantly influenced by the complexation of their end groups with metal ions . The sizes and morphologies of the self-organized nanoobjects are quite dependent on the coordination behavior of the tridentate ligand with the metal ions .

Direcciones Futuras

The use of “(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds in click chemistry and chemical biology is a promising area of research . Their ability to accelerate reaction rates and suppress cell cytotoxicity makes them useful for bioconjugation in diverse experiments . Future research may focus on improving their properties and finding new applications.

Análisis Bioquímico

Biochemical Properties

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol plays a significant role in biochemical reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, which is widely used for bioconjugation and labeling of biomolecules. The compound acts as a ligand that enhances the reaction rate and reduces cytotoxicity, making it suitable for in vivo applications .

In terms of interactions, this compound interacts with copper ions to form a complex that facilitates the CuAAC reaction. This interaction is crucial for the stabilization of the copper ion in its +1 oxidation state, which is necessary for the cycloaddition reaction to proceed efficiently .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate bioconjugation reactions without significant cytotoxicity makes it a valuable tool in cellular studies .

In particular, this compound has been used to label glycans on cell surfaces, enabling the study of glycosylation patterns and their roles in cell signaling and communication . This labeling is achieved with minimal disruption to normal cellular functions, highlighting the compound’s biocompatibility.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a ligand in the CuAAC reaction. The compound binds to copper ions, forming a stable complex that catalyzes the cycloaddition of azides and alkynes . This reaction is highly specific and efficient, allowing for precise bioconjugation of biomolecules.

The binding interaction between this compound and copper ions is critical for the stabilization of the copper ion in its active +1 oxidation state. This stabilization is necessary for the catalytic activity of the copper ion, enabling the cycloaddition reaction to proceed with high efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Long-term studies have shown that this compound does not induce significant cytotoxicity or adverse effects on cellular function, even after prolonged exposure . This stability and biocompatibility make it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that the compound exhibits a dose-dependent effect, with higher doses leading to increased bioconjugation efficiency .

At very high doses, this compound may induce mild cytotoxicity, highlighting the importance of optimizing dosage for specific applications . Overall, the compound is well-tolerated at doses commonly used in biochemical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in bioconjugation reactions. The compound interacts with copper ions and other cofactors to facilitate the CuAAC reaction, which is a key step in the metabolic labeling of biomolecules .

The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, particularly in studies involving glycan labeling and analysis . This makes this compound a valuable tool for studying metabolic processes at the molecular level.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects .

The compound’s ability to localize to specific cellular regions is crucial for its role in bioconjugation reactions, as it ensures that the labeling occurs at the desired sites within the cell . This targeted distribution enhances the specificity and efficiency of biochemical studies involving this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function in bioconjugation reactions.

Studies have shown that this compound can localize to the cytoplasm and cell membrane, where it facilitates the labeling of surface glycans and other biomolecules . This precise localization is critical for the compound’s effectiveness in biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions . The reaction can be carried out in various solvents, including water and organic solvents, and typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up by optimizing the reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes . Additionally, the use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product in high quality .

Análisis De Reacciones Químicas

Types of Reactions: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halides, amines, or other substituted derivatives.

Comparación Con Compuestos Similares

- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol

- (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol

- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness: Compared to these similar compounds, (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the tert-butyl group, which imparts greater steric hindrance and stability . This makes it particularly useful in applications where stability and resistance to degradation are important .

Propiedades

IUPAC Name |

(1-tert-butyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGYXFSSXEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2890390.png)

![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)